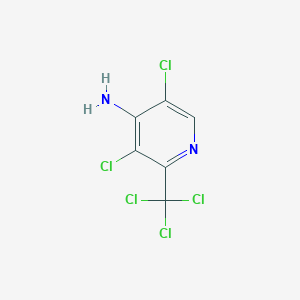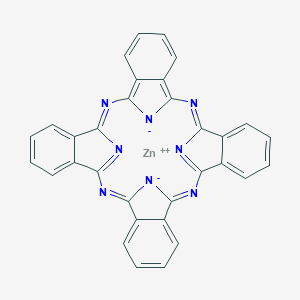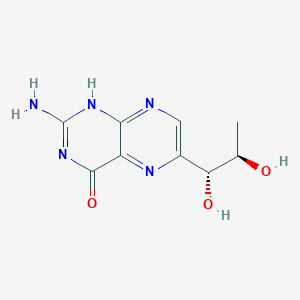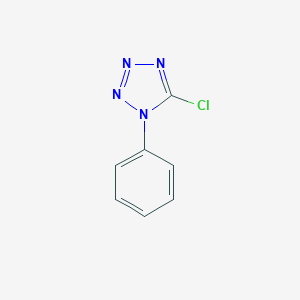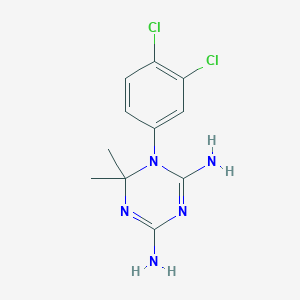
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCDMH and is used as a disinfectant and biocide in water treatment, swimming pools, and other applications.
Mécanisme D'action
The mechanism of action of DCDMH involves the release of chlorine ions, which react with the cell membrane of microorganisms, leading to their destruction. DCDMH also disrupts the metabolic pathways of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
DCDMH has been found to have minimal toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals. However, it is important to note that DCDMH should be used in accordance with recommended guidelines and safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
DCDMH has several advantages as a disinfectant and biocide in laboratory experiments. It is effective against a wide range of microorganisms and is relatively easy to handle and store. However, it is important to note that DCDMH may not be effective against all types of microorganisms and may require higher concentrations for certain applications.
Orientations Futures
Future research on DCDMH could focus on the development of more efficient synthesis methods, as well as the optimization of its antimicrobial activity against specific types of microorganisms. Additionally, further studies could investigate the potential use of DCDMH in other fields, such as agriculture and food processing.
Méthodes De Synthèse
The synthesis of DCDMH involves the reaction of 3,4-dichloroaniline and cyanuric acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCDMH.
Applications De Recherche Scientifique
DCDMH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has also been studied for its potential use as a pesticide and herbicide.
Propriétés
Numéro CAS |
13344-99-5 |
|---|---|
Nom du produit |
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- |
Formule moléculaire |
C11H13Cl2N5 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
Clé InChI |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
Autres numéros CAS |
13344-99-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



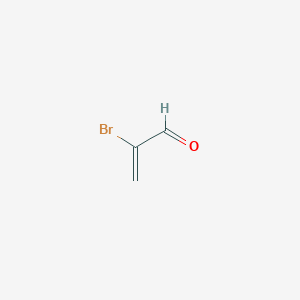
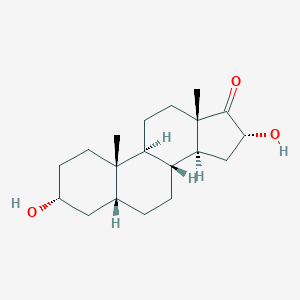
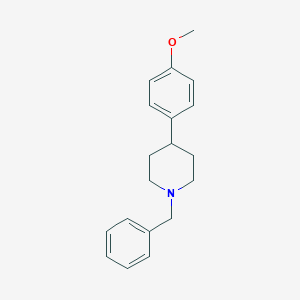
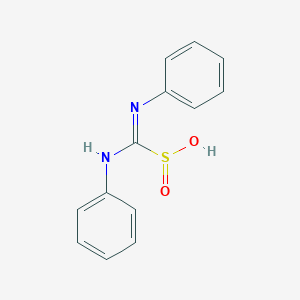
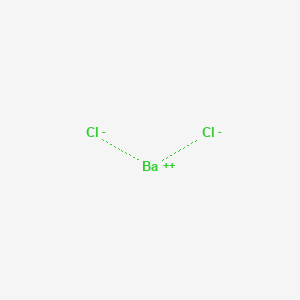
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
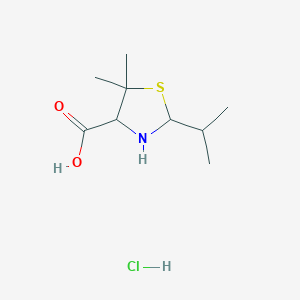
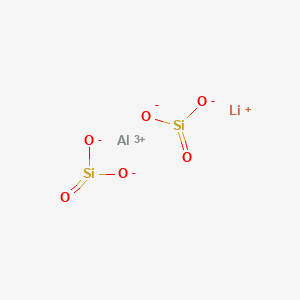
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
